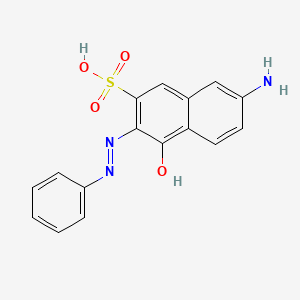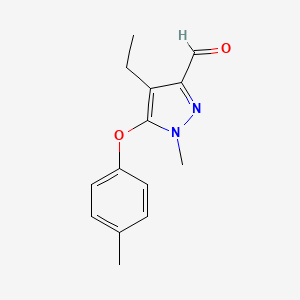
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.3014 . This compound is a derivative of indane-1,3-dione, which is a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . The compound’s structure includes a 3,4-dimethoxyphenacyl group attached to the indandione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- typically involves the condensation of indane-1,3-dione with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which is subsequently hydrolyzed to yield the final product . Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indandione derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- has a wide range of scientific research applications:
Biology: Investigated for its potential bioactivity and as a probe in bioimaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and as a chelating agent.
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another analogue used in the design of biologically active compounds.
Uniqueness
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is unique due to the presence of the 3,4-dimethoxyphenacyl group, which imparts distinct electronic and steric effects. This modification enhances its reactivity and broadens its range of applications compared to its analogues.
Propiedades
Número CAS |
70780-21-1 |
|---|---|
Fórmula molecular |
C19H16O6 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C19H16O6/c1-24-15-8-7-11(9-16(15)25-2)14(20)10-19(23)17(21)12-5-3-4-6-13(12)18(19)22/h3-9,23H,10H2,1-2H3 |
Clave InChI |
JHBFGEOIOJLSIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)




![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)





